2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid, also known by its IUPAC name, is a complex organic compound with significant implications in biochemical research. Its molecular formula is , and it has a molecular weight of approximately 414.4 g/mol. The compound is categorized under amino acids and derivatives, specifically those with sulfur-containing groups, making it relevant in various biochemical pathways and therapeutic applications.
The synthesis of 2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid can be approached through several methods, typically involving the stepwise construction of its complex structure.
Technical details regarding the specific conditions (temperature, solvents, catalysts) used during these reactions would be critical for optimizing yield and purity.
The molecular structure of 2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid features multiple functional groups that contribute to its chemical behavior:
The structural representation can be described using the following data:
Property | Value |
---|---|
Molecular Formula | C16H22N4O7S |
Molecular Weight | 414.4 g/mol |
InChI Key | GWRHLCBVVARMDR-QWRGUYRKSA-N |
SMILES | C1=CC(=C(C=C1O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)N |
The compound is expected to participate in various chemical reactions due to its functional groups:
Each reaction's technical details would depend on the specific conditions and reagents used.
The mechanism of action for 2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid primarily involves its role as a substrate or inhibitor in enzymatic reactions within metabolic pathways.
Data on specific enzymes affected and pathways influenced would enhance understanding.
The physical and chemical properties of 2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid are critical for its application in research:
Relevant data from stability tests and solubility studies would provide insight into practical applications.
The applications of 2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid are diverse:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4